molecular formula C10H10Br2 B1358907 2-Bromo-4-(3-bromophenyl)-1-butene CAS No. 485320-32-9

2-Bromo-4-(3-bromophenyl)-1-butene

Cat. No.: B1358907
CAS No.: 485320-32-9
M. Wt: 289.99 g/mol
InChI Key: LCASVCVXQDBMGE-UHFFFAOYSA-N
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Description

“2-Bromo-4-(3-bromophenyl)-1-butene” is likely a brominated organic compound. Brominated compounds are often used in organic synthesis and can be involved in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, brominated compounds are often synthesized through electrophilic aromatic substitution reactions .


Chemical Reactions Analysis

Brominated compounds can participate in a variety of reactions, including cross-coupling reactions and substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Brominated compounds generally have higher densities and boiling points compared to their non-brominated counterparts .

Scientific Research Applications

Hydrovinylation Reactions

Hydrovinylation reactions involving compounds like 4-bromostyrene and ethylene can produce 3-(4-bromophenyl)-1-butene with high yield and selectivity. This process, using nickel and palladium catalysts, is a potential route for synthesizing pharmaceutically relevant compounds including 2-arylpropionic acids (RajanBabu et al., 2003).

McMurry Coupling

McMurry coupling of 4-bromoacetophenone produces 2,3-bis(4-bromophenyl)-2-butenes. This process, confirmed by X-ray crystallography, resolves inconsistencies in earlier literature and contributes to the understanding of stereochemical outcomes in organic synthesis (Daik et al., 1998).

Building Blocks in Organic Synthesis

1-Bromo-3-buten-2-one, a structurally similar compound, has been investigated as a building block for organic synthesis. Its reactions with primary amines and activated methylene compounds highlight its potential in forming aza-heterocycles and carbocycles (Westerlund et al., 2001).

Use in Molecular Electronics

Simple aryl bromides, such as 4-bromophenyl tert-butyl sulfide, are crucial for constructing molecular wires in electronics. These compounds, through efficient synthetic transformations, contribute to the development of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen et al., 2005).

Epoxidation in Microbial Chemistry

4-Bromo-1-butene's stereoselective epoxidation using alkene-utilizing bacteria like Mycobacterium LI and E3, and Nocardia IP1, demonstrates its application in microbial chemistry. The presence of bromine induces variations in the stereochemical course of epoxidation, offering insights into microbial biotransformation processes (Archelas et al., 1988).

Safety and Hazards

Brominated compounds can be hazardous and should be handled with care. They may be harmful if swallowed or come into contact with the skin .

Future Directions

Research into brominated organic compounds is ongoing, with potential applications in medicinal chemistry, materials science, and more .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-(3-bromophenyl)-1-butene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as carbonic anhydrase and acetylcholinesterase. The interaction with carbonic anhydrase involves the inhibition of the enzyme’s activity, which can affect the regulation of pH and ion balance in cells . Similarly, the interaction with acetylcholinesterase can influence neurotransmitter breakdown, impacting nerve signal transmission . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules, leading to alterations in cell proliferation and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells . These cellular effects underscore the compound’s potential in regulating cellular functions and responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their activities . For example, its binding to carbonic anhydrase results in the inhibition of the enzyme, affecting the hydration of carbon dioxide and the regulation of pH . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms provide insights into how the compound modulates biochemical processes at a detailed level.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it can degrade over time when exposed to light and air . The degradation products may have different biochemical activities, which can influence the overall effects of the compound in in vitro and in vivo studies . Long-term exposure to this compound has been observed to cause changes in cellular functions, including alterations in metabolic activities and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can modulate specific biochemical pathways without causing adverse effects . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes significant only above certain concentration levels . These dosage-dependent effects are essential for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the activity of enzymes involved in the metabolism of lipids, carbohydrates, and proteins . For instance, it can modulate the activity of enzymes in the glycolytic pathway, affecting the production of ATP and other metabolites . Additionally, this compound can interact with cofactors such as NADH and FADH2, influencing their roles in oxidative phosphorylation and energy production . These interactions highlight the compound’s potential in regulating metabolic processes and energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and be distributed to various cellular compartments . The localization and accumulation of this compound can influence its biochemical activities and effects on cellular functions . Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization to these compartments can influence the compound’s interactions with biomolecules and its effects on cellular processes . For example, the presence of this compound in the nucleus can affect gene expression by interacting with transcription factors and chromatin . Similarly, its localization to mitochondria can influence energy production and metabolic activities .

Properties

IUPAC Name

1-bromo-3-(3-bromobut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCASVCVXQDBMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC(=CC=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641101
Record name 1-Bromo-3-(3-bromobut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485320-32-9
Record name 1-Bromo-3-(3-bromo-3-buten-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485320-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(3-bromobut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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